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Introduction

Vamagloxistat, also known as BBP-711, is an investigational, orally administered small
molecule inhibitor of glycolate oxidase (GO).[1][2][3] It is being developed for the treatment of
conditions characterized by excessive oxalate production, such as primary hyperoxaluria type 1
(PH1) and recurrent kidney stone formation.[1] By targeting GO, a key enzyme in the metabolic
pathway that produces oxalate, vamagloxistat aims to reduce the oxalate burden, thereby
preventing the formation of calcium oxalate crystals, which can lead to kidney stones,
nephrocalcinosis, and progressive renal impairment.[1][2] This technical guide provides an in-
depth summary of the currently available pharmacokinetic and pharmacodynamic data for
vamagloxistat, based on preclinical and early-phase clinical studies.

Mechanism of Action

Vamagloxistat exerts its therapeutic effect by inhibiting the enzyme glycolate oxidase (GO).
GO, encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of
glycolate to glyoxylate.[4][5] Glyoxylate is a direct precursor of oxalate.[4] In pathological
conditions like Primary Hyperoxaluria Type 1, where a deficiency in the enzyme alanine-
glyoxylate aminotransferase (AGT) prevents the normal detoxification of glyoxylate to glycine,
the conversion of glyoxylate to oxalate is enhanced. By inhibiting GO, vamagloxistat reduces
the production of glyoxylate from glycolate, thereby decreasing the substrate available for
oxalate synthesis.[6] This mechanism is a form of substrate reduction therapy.
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Figure 1: Vamagloxistat Mechanism of Action.

Pharmacokinetics
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, particularly in Agxt knockout mice (a model for
PH1), have been crucial in the early development of vamagloxistat.

Table 1: Preclinical Pharmacokinetic Parameters of Vamagloxistat in Agxt-/- Mice

Parameter Value Species/Model Dosing Source
Distribution
Liver Exposure Higher than )

Agxt-/- Mice Oral gavage [7]
(AUCO-24hr) plasma exposure
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Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life
from published preclinical studies are limited.

Clinical Pharmacokinetics

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study in 92 healthy
adult volunteers has provided key insights into the clinical pharmacokinetics of vamagloxistat.

[1][2]

Table 2: Clinical Pharmacokinetic Parameters of Vamagloxistat in Healthy Adult Volunteers
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Study .
Parameter Value . Dosing Source
Population
Absorption
Time to
Maximum
Healthy )
Plasma ~2.5 hours Single oral dose [1]
) Volunteers
Concentration
(Tmax)
Healthy ]
~2 hours Single oral dose [2]
Volunteers
Elimination
Elimination Half- Healthy _
) ~26 hours Single oral dose [1]
life (t1/2) Volunteers
Healthy )
~28 hours Single oral dose [2]
Volunteers
Dose
Proportionality
Dose-dependent  Healthy Single doses up
Exposure (AUC) ] [2]
increases Volunteers to 2,000 mg
Variability
Inter-subject Healthy ]
o Low Single oral dose [2]
Variability Volunteers

The pharmacokinetic profile of vamagloxistat, characterized by rapid absorption and a half-life
of approximately 26-28 hours, supports the potential for once-daily oral dosing.[1][2]

Pharmacodynamics
Preclinical Pharmacodynamics

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory
activity of vamagloxistat on glycolate oxidase.
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Table 3: Preclinical In Vitro Pharmacodynamic Parameters of Vamagloxistat

Parameter Value Assay Source
Potency
Purified enzyme
IC50 (human GO) 15.4 nM [7]
assay
Purified enzyme
IC50 (rat GO) 22.4 nM [7]
assay
Purified enzyme
IC50 (mouse GO) 149 nM [7]

assay

IC50 (oxalate

production)

24.2 nM (at 24 hours)

Agxt-/- mouse

hepatocytes

[7]

42.9 nM (at 48 hours)

Agxt-/- mouse

hepatocytes

[7]

Binding Affinity

KD (human GO)

6.31 nM

Surface Plasmon

Resonance

[7]

Selectivity

Off-target enzymes
(D-amino acid
oxidase,
dihydroorotate
dehydrogenase,
lactate

dehydrogenase-A)

<10% activity at 10
UM

Enzyme assays

[7]

Table 4: Preclinical In Vivo Pharmacodynamic Effects of Vamagloxistat in Agxt-/- Mice
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Parameter Effect Dose Species/IModel Source
Urinary Oxalate Maximum 7 mg/kg for 5 ]
] ] Agxt-/- Mice [7]
Reduction reduction of 60%  days (oral)
GO Activity o 7 mg/kg for 5 ]
o >88% inhibition Agxt-/- Mice [7]
Inhibition days (oral)

These preclinical data demonstrate that vamagloxistat is a potent and selective inhibitor of
GO, leading to a significant reduction in urinary oxalate in a relevant animal model of PH1.

Clinical Pharmacodynamics

The pharmacodynamic effects of vamagloxistat in humans have been assessed by measuring
the levels of plasma and urine glycolate, a direct biomarker of GO inhibition. Inhibition of GO
leads to an accumulation of its substrate, glycolate.

Table 5: Clinical Pharmacodynamic Effects of Vamagloxistat in Healthy Adult Volunteers

. Study
Parameter Effect Dosing ) Source
Population
10-15 fold _
Plasma ] Single and Healthy
increase above i [1]
Glycolate ) multiple doses Volunteers
baseline
Mean maximal
concentration of ) Healthy
Multiple doses [2]
100-200 uM on Volunteers
day 7
] Dose-dependent  Single and Healthy
Urine Glycolate ) ] [2]
increases multiple doses Volunteers
Healthy
GO Inhibition >95% (maximal Single and Volunteers o
(predicted) inhibition) multiple doses (based on PK/PD
modeling)
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The substantial and dose-dependent increases in plasma and urine glycolate observed in
healthy volunteers provide strong evidence of target engagement and near-complete inhibition
of GO by vamagloxistat.[1][2]

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the cited public-domain
literature. However, the general methodologies employed in the key studies are described
below.

Preclinical Evaluation Clinical Evaluation

Phase 1 Clinical Trial
l l—u ohitaess V) (V EEES(FEAIED) (Healthy Volunteers)
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Figure 2: Vamagloxistat Development Workflow.

In Vitro Enzyme Inhibition and Binding Assays

» Objective: To determine the potency and selectivity of vamagloxistat.
o Methodology:

o Enzyme Inhibition: The inhibitory activity of vamagloxistat was assessed against purified
human, mouse, and rat GO enzymes. The concentration of vamagloxistat required to
inhibit 50% of the enzyme's activity (IC50) was determined.[7] Similar assays were
performed against a panel of off-target enzymes to assess selectivity.[7]
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o Binding Affinity: Surface plasmon resonance was utilized to measure the direct binding of
vamagloxistat to immobilized purified human GO, allowing for the determination of the
dissociation constant (KD).[7]

Cell-based Assays

o Objective: To evaluate the effect of vamagloxistat on oxalate production in a cellular model
of PH1.

o Methodology: Primary hepatocytes were cultured from Agxt-/- mice. These cells were treated
with varying concentrations of vamagloxistat, and the production of oxalate was measured
at different time points (e.g., 24 and 48 hours) to determine the IC50 for oxalate production.

[7]

In Vivo Animal Studies

» Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of
vamagloxistat in an animal model of PH1.

» Methodology:
o Animal Model:Agxt-/- mice, which mimic the metabolic defect of PH1, were used.[7]
o Dosing: Vamagloxistat was administered to the mice via oral gavage at various doses.[7]

o Pharmacokinetic Analysis: Plasma and liver concentrations of vamagloxistat were
measured over time to determine its pharmacokinetic profile, including exposure levels
(AUC).[7]

o Pharmacodynamic Analysis: Urinary oxalate excretion was measured to assess the
primary efficacy endpoint. Glycolate oxidase activity in liver tissue was also measured to
confirm target engagement.[7]

Phase 1 Clinical Trial

o Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
vamagloxistat in humans.
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o Methodology:

o Study Design: A randomized, double-blind, placebo-controlled, ascending dose study was
conducted in healthy adult volunteers. The study consisted of two parts: a single
ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][2]

o Dosing: In the SAD part, single oral doses ranging from 40 to 3,000 mg were evaluated.[1]
In the MAD part, multiple oral doses from 75 to 1000 mg were administered.[1]

o Pharmacokinetic Analysis: Blood samples were collected at various time points after
dosing to determine the plasma concentrations of vamagloxistat and to calculate key
pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2.[1][2]

o Pharmacodynamic Analysis: Plasma and urine samples were collected to measure
glycolate concentrations as a biomarker of GO inhibition.[1][2]

o Safety and Tolerability: Safety was monitored through the recording of adverse events,
clinical laboratory tests, vital signs, and electrocardiograms.[1][2]

Conclusion

Vamagloxistat (BBP-711) has demonstrated a promising pharmacokinetic and
pharmacodynamic profile in both preclinical and early clinical studies. Its mechanism as a
potent and selective inhibitor of glycolate oxidase is well-defined. The pharmacokinetic
properties, including rapid oral absorption and a half-life supporting once-daily dosing, are
favorable for patient compliance. The pharmacodynamic data from healthy volunteers, showing
near-complete inhibition of GO as evidenced by a significant increase in plasma and urine
glycolate, strongly support its potential as a therapeutic agent for primary hyperoxaluria type 1
and other disorders of oxalate overproduction. Further clinical development, including the
ongoing Phase 2/3 study in PH1 patients, will be critical to fully elucidate the efficacy and safety
of vamagloxistat in the target patient populations.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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